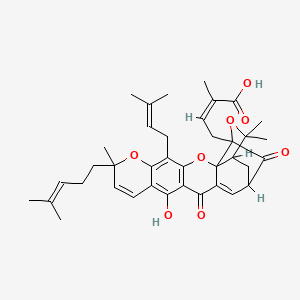

Gambogic Acid

Beschreibung

RN given refers to (1R-(1alpha,1(Z),3abeta,5alpha,11beta,14aS*))-isome

Eigenschaften

IUPAC Name |

(Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36-,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZHEQNLKAOMCA-RRZNCOCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101029723 | |

| Record name | Gambogic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752-65-0 | |

| Record name | Gambogic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gambogic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gambogic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gambogic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GAMBOGIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N585K83U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

gambogic acid origin and natural source

An In-depth Technical Guide to the Origin and Natural Source of Gambogic Acid

Introduction

This compound (GA) is a prominent bioactive caged xanthonoid compound isolated from gamboge, the brownish-orange resin secreted by trees of the Garcinia genus.[1][2] Historically, gamboge has been utilized in traditional medicine in Southeast Asia for its perceived anti-inflammatory, anti-parasitic, and hemostatic properties.[3][4] In addition to its medicinal uses, it has served as a vibrant pigment for dyeing cloth and in food preparations.[3] Modern pharmacological research has identified this compound as the principal active ingredient, demonstrating a spectrum of biological activities, most notably potent antitumor effects against various cancer types. This has positioned this compound as a compound of significant interest for drug development professionals.

This technical guide provides a comprehensive overview of the natural origin of this compound, quantitative data regarding its isolation, detailed experimental protocols for its extraction and analysis, and a visualization of its key biological signaling pathways.

Natural Source and Origin

The primary natural source of this compound is the gamboge resin, a dried latex exuded from the ** Garcinia hanburyi ** tree. This species is a small to medium-sized evergreen tree, reaching up to 15 meters in height, and is characterized by smooth, grey bark.

Geographical Distribution: Garcinia hanburyi is native to the Indochina region of Southeast Asia. Its natural habitat includes:

-

Cambodia

-

Southern Vietnam

-

Thailand

-

Southern China

While G. hanburyi is the most cited source, other species such as Garcinia morella also produce gamboge resin containing this compound and related xanthonoids. The resin is harvested by making incisions in the bark of the tree.

The crude resin contains a mixture of related compounds, with this compound being a major constituent. A common impurity or related compound found alongside this compound is its C-2 epimer, epi-gambogic acid. Over 40 different xanthones have been isolated from G. hanburyi, including gambogenic acid, isothis compound, and morellin.

Quantitative Data

The isolation and quantification of this compound have been well-documented. The following tables summarize key quantitative data derived from experimental studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₄O₈ | |

| Molecular Weight | 628.75 g/mol | |

| Appearance | Amorphous orange solid | |

| CAS Number | 2752-65-0 |

Table 2: Extraction and Isolation Yields from Gamboge Resin

| Parameter | Value | Notes | Reference |

| Crude Organic Extract Yield | ~70% | From 100 g of raw gamboge resin using methanol extraction. | |

| Composition of Crude Extract | ~30% this compound | Remainder includes ~25% epi-gambogic acid and 45% other compounds. | |

| Final Yield of Pure GA | ~13% | From 100 g of raw gamboge resin after purification. | |

| Purity of Final Product | >97% | Diastereomeric purity after crystallization as pyridinium salt. |

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Quantification

| Parameter | Value | Reference |

| Column | C18 (150 x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid (85:15 v/v) | |

| Flow Rate | 1.5 mL/min | |

| Detection Wavelength | 360 nm | |

| Retention Time | ~9 min | |

| Linearity Range | 5 to 120 µg/mL (r² > 0.999) | |

| Limit of Detection (LOD) | 2.069 µg/mL | |

| Limit of Quantification (LOQ) | 6.271 µg/mL |

Experimental Protocols

Protocol for Multi-Gram Scale Isolation of this compound

This protocol is adapted from a reported efficient method for isolating large quantities of high-purity this compound from commercial gamboge resin.

Step 1: Crude Extraction

-

Grind 100 g of commercial gamboge resin into a fine powder.

-

Add the powder to 500 mL of methanol in a large flask.

-

Stir the suspension vigorously at room temperature for 10-15 minutes.

-

Filter the mixture rapidly through a Büchner funnel under reduced pressure to separate the methanol-soluble fraction from insoluble materials (e.g., plant debris, polysaccharides).

-

Concentrate the filtrate to dryness using a rotary evaporator to yield approximately 70 g of a solid, referred to as crude this compound extract.

Step 2: Purification via Pyridinium Salt Crystallization

-

Dissolve the 70 g of crude extract in 125 mL of a pyridine/water (85:15 v/v) mixture.

-

Heat the solution to 60°C with stirring until all solids are completely dissolved (approx. 10 minutes).

-

Allow the solution to cool to room temperature and leave it undisturbed for 16-24 hours to allow for crystallization.

-

Collect the resulting orange crystals by filtration and dry them. This yields the pyridinium salt of this compound (GBA•pyr), which is enriched in this compound over its epimer.

-

For higher purity, this recrystallization step can be repeated.

Step 3: Liberation of Free this compound

-

Suspend the purified GBA•pyr crystals in a suitable solvent such as ethyl acetate.

-

Acidify the mixture by adding 1 M hydrochloric acid (HCl) and stir until the salt is fully converted to the free acid. The progress can be monitored by TLC.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield pure this compound (>97% diastereomeric purity).

References

- 1. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Gastric Cancer Cell Proliferation through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Gambogic Acid: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gambogic acid (GA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1] This natural compound has demonstrated significant efficacy against a broad spectrum of cancers by inducing apoptosis, autophagy, and cell cycle arrest, while simultaneously inhibiting angiogenesis and metastasis.[2] Its ability to modulate multiple critical signaling pathways makes it a compelling candidate for further drug development and clinical investigation. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Data Presentation: The Potency of this compound Across Cancer Types

The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. Additionally, in vivo studies have demonstrated significant tumor growth inhibition in various xenograft models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 1.46 | Not Specified | [1] |

| MDA-MB-231 | Not Specified | Not Specified | [1] | |

| Gastrointestinal Cancer | BGC-823 | Not Specified | 48 | [3] |

| MKN-28 | Not Specified | 48 | ||

| LOVO | Not Specified | 48 | ||

| SW-116 | Not Specified | 48 | ||

| MGC-803 | 0.96 µg/mL (~1.53 µM) | 48 | ||

| Hepatocellular Carcinoma | HepG2 | 0.94 | Not Specified | |

| SMMC-7721 | 1.59 | Not Specified | ||

| Bel-7402 | 0.59 | Not Specified | ||

| Bel-7404 | 1.99 | Not Specified | ||

| QGY-7701 | 0.41 | Not Specified | ||

| Hep3B (p53 deletion) | 1.8 | Not Specified | ||

| Huh7 (p53 mutation) | 2.2 | Not Specified | ||

| Lung Cancer | A549 | Not Specified | Not Specified | |

| NCI-H460 | Not Specified | Not Specified | ||

| NCI-H1299 | Not Specified | Not Specified | ||

| Malignant Melanoma | A375 | 1.57 ± 0.05 µg/mL (~2.50 µM) | 24 | |

| 1.31 ± 0.20 µg/mL (~2.08 µM) | 36 | |||

| 1.12 ± 0.19 µg/mL (~1.78 µM) | 48 | |||

| Pancreatic Cancer | BxPC-3, MIA PaCa-2, PANC-1, SW1990 | < 8.3, < 3.8, < 1.7 | 12, 24, 48 | |

| Prostate Cancer | PC3 | > 0.4 (to inhibit proliferation by 50%) | Not Specified | |

| Endothelial Cells | HUVEC | 0.08 (to inhibit proliferation by 50%) | Not Specified |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Cell Line | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| Hepatocellular Carcinoma | Nude Mice | SMMC-7721 | 2, 4, 8 mg/kg | Not Specified | 33.1%, 50.3%, 64.2% | |

| Prostate Cancer | Nude Mice | PC3 | Not Specified | 15 days | Tumor size reduced from 1144 ± 169 mm³ to 169.1 ± 25.6 mm³ | |

| Ovarian Cancer | Nude Mice | SKOV3 | 3.2 µM (intraperitoneally every 2 days) | 60 days | Significantly smaller tumors compared to control | |

| Lung Cancer | Nude Mice | NCI-H1993 | 20, 30 mg/kg (i.p. daily) | 21 days | Marked to almost complete inhibition | |

| Malignant Melanoma | Mice | A375 | 100 mg/kg (intraperitoneal) | Not Specified | Up to 40% reduction in tumor burden |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a variety of interconnected mechanisms, primarily revolving around the induction of programmed cell death, inhibition of cell proliferation and survival pathways, and suppression of tumor-supportive processes like angiogenesis and metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which GA eliminates cancer cells. It achieves this through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: GA directly targets the mitochondria, leading to the depolarization of the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. A key regulatory step in this pathway is the modulation of the Bcl-2 family of proteins. GA has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby shifting the balance towards apoptosis.

-

Extrinsic Pathway: GA can also initiate apoptosis through the extrinsic pathway by upregulating the expression of death receptors like Fas and their ligands (FasL). This engagement leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.

| Cell Line | Treatment | Effect | Fold Change / % Change | Reference |

| A375 | 2.5-7.5 µg/mL GA for 36h | Increase in early apoptotic cells | 27.6% to 41.9% | |

| JeKo-1 | GA (dose-dependent) | Decrease in Bcl-2/Bax ratio | Significant decrease | |

| HCT116, CT26 | GA | Increase in Bax/Bcl-2 ratio | Dose-dependent increase | |

| KKU-M213 | 0.5, 1.0, 2.5 µM GA | Increase in Sub G1 phase cells | 4.7%, 9.3%, 27.9% | |

| RPMI-8226 | GA (dose-dependent) | Activation of caspase-3 | Dose-dependent increase |

Apoptosis Signaling Pathway Induced by this compound

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

Inhibition of Pro-Survival Signaling Pathways

GA's pro-apoptotic effects are complemented by its ability to inhibit key signaling pathways that promote cancer cell survival and proliferation.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many cancers and promotes the expression of anti-apoptotic and pro-proliferative genes. GA has been shown to suppress NF-κB activation by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.

-

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. GA has been demonstrated to inhibit this pathway by downregulating the levels of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).

Inhibition of NF-κB and PI3K/Akt/mTOR Pathways by this compound

Caption: this compound inhibits pro-survival NF-κB and PI3K/Akt/mTOR signaling.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. GA exhibits potent anti-angiogenic properties by targeting vascular endothelial growth factor (VEGF) signaling.

-

VEGFR2 Inhibition: GA directly inhibits the activity of VEGF Receptor 2 (VEGFR2), a key receptor tyrosine kinase in the VEGF signaling pathway. It has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2 with an IC50 of 12 pM. This blockade prevents the activation of downstream signaling molecules such as c-Src, FAK, and Akt, which are critical for endothelial cell proliferation, migration, and tube formation.

Anti-Angiogenic Mechanism of this compound

Caption: this compound inhibits angiogenesis by targeting the VEGFR2 signaling pathway.

Anti-Metastatic Effects

Metastasis is the primary cause of cancer-related mortality. GA has been shown to inhibit cancer cell migration and invasion, key steps in the metastatic cascade.

-

MMP Inhibition: Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. GA has been shown to downregulate the expression of both MMP-2 and MMP-9 at both the protein and mRNA levels.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of proteins involved in apoptosis, such as Bcl-2, Bax, and caspases.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (e.g., β-actin).

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

This compound formulation for injection

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.

-

Measure the tumor volume with calipers every few days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

Conclusion and Future Directions

This compound is a promising natural product with a well-defined, multi-targeted anti-cancer mechanism of action. Its ability to induce apoptosis, inhibit critical survival pathways, and suppress angiogenesis and metastasis underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical utility of this compound. Future research should focus on optimizing its delivery through nanoformulations to improve bioavailability and reduce potential toxicity, as well as exploring its efficacy in combination with other chemotherapeutic agents to overcome drug resistance. The continued investigation of this remarkable compound holds great promise for the future of cancer therapy.

References

- 1. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Gambogic Acid: A Deep Dive into Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Gambogic acid (GA), a xanthone extracted from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1] A primary driver of its therapeutic potential lies in its robust ability to induce programmed cell death, or apoptosis, in a wide array of cancer cell types. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to trigger this critical cellular self-destruction program.

Core Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis through the activation of the two primary apoptotic pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Furthermore, it leverages endoplasmic reticulum (ER) stress and modulates key survival signaling cascades to ensure the commitment of cancer cells to apoptosis.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central target of this compound's pro-apoptotic activity.[2][3][4][5] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bid) members.

This compound disrupts the delicate balance between these proteins in several ways:

-

Direct Inhibition of Anti-Apoptotic Bcl-2 Family Proteins : this compound has been identified as a direct antagonist of all six human anti-apoptotic Bcl-2 family proteins, with particularly potent inhibition of Mcl-1 and Bcl-B. It competitively binds to these proteins, displacing pro-apoptotic BH3-only proteins and neutralizing their protective function.

-

Modulation of Bcl-2 and Bax Expression : GA treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant in initiating the mitochondrial apoptotic cascade.

This disruption of the Bcl-2 family equilibrium leads to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of key apoptogenic factors from the mitochondrial intermembrane space into the cytosol, including:

-

Cytochrome c : Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

-

Smac/DIABLO and AIF : The release of Second mitochondria-derived activator of caspases (Smac/DIABLO) and Apoptosis-Inducing Factor (AIF) further promotes apoptosis. Smac/DIABLO functions by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby allowing caspases to function unimpeded. AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.

Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The Extrinsic (Death Receptor) Pathway

This compound also initiates apoptosis through the extrinsic pathway, which is triggered by the activation of death receptors on the cell surface. Studies have shown that GA treatment increases the expression of Fas (also known as CD95 or APO-1) and its ligand, FasL.

The binding of FasL to the Fas receptor leads to the recruitment of the adaptor protein Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8, an initiator caspase, can then directly cleave and activate effector caspases like caspase-3, thereby converging with the intrinsic pathway to execute apoptosis.

Furthermore, activated caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it activates Bax and Bak, thus amplifying the apoptotic signal through the intrinsic pathway.

Endoplasmic Reticulum (ER) Stress Pathway

The endoplasmic reticulum plays a crucial role in protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and the activation of the unfolded protein response (UPR). This compound has been shown to induce ER stress, contributing to its pro-apoptotic effects.

GA-induced ER stress activates several key signaling molecules:

-

JNK Activation : ER stress leads to the activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can phosphorylate and inhibit anti-apoptotic Bcl-2 proteins and/or activate pro-apoptotic BH3-only proteins, thereby promoting apoptosis.

-

Caspase Activation : The ER stress response can also lead to the activation of caspase cascades, ultimately resulting in apoptosis.

The induction of ER stress by GA represents another important mechanism by which it can trigger cancer cell death.

Modulation of Key Survival Signaling Pathways

In addition to directly activating the core apoptotic machinery, this compound also suppresses key pro-survival signaling pathways that are often constitutively active in cancer cells, thereby lowering the threshold for apoptosis.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is aberrantly activated, leading to the expression of genes that inhibit apoptosis (e.g., Bcl-2, Bcl-xL, XIAP, survivin) and promote cell proliferation.

This compound is a potent inhibitor of the NF-κB pathway. It has been shown to:

-

Inhibit IKK activation : GA suppresses the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.

-

Prevent IκBα degradation : By inhibiting IKK, GA prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in an inactive state.

-

Suppress p65 phosphorylation and nuclear translocation : GA inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, preventing it from binding to DNA and activating the transcription of its target genes.

By shutting down this critical pro-survival pathway, this compound sensitizes cancer cells to apoptosis and can even reverse chemoresistance.

Downregulation of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. This pathway is frequently hyperactivated in cancer.

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway. Treatment with GA leads to a dose-dependent decrease in the phosphorylation of Akt and mTOR. This inhibition is associated with an increase in the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. By inactivating this pathway, GA further diminishes the survival signals within cancer cells, making them more susceptible to apoptosis.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

The effect of this compound on the MAPK pathway appears to be context-dependent. As mentioned earlier, GA can activate the pro-apoptotic JNK and p38 MAPK pathways, often as a consequence of ROS generation and ER stress. Conversely, in some contexts, it can inhibit the pro-survival ERK pathway. This differential modulation of MAPK signaling further contributes to the pro-apoptotic milieu created by this compound.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound are both dose- and time-dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| 143B | Osteosarcoma | 0.37 ± 0.02 | |

| U2Os | Osteosarcoma | 0.32 ± 0.06 | |

| MG63 | Osteosarcoma | 0.51 ± 0.02 | |

| HOS | Osteosarcoma | 0.60 ± 0.11 | |

| SNU-16 | Gastric Cancer | 0.655 |

Table 2: Dose-Dependent Induction of Apoptosis by this compound

| Cell Line | GA Concentration (µmol/L) | Treatment Time (h) | Apoptosis Rate (%) | Citation |

| HT-29 | 0.00 | 48 | 1.4 ± 0.3 | |

| 1.25 | 48 | 9.8 ± 1.2 | ||

| 2.50 | 48 | 25.7 ± 3.3 | ||

| 5.00 | 48 | 49.3 ± 5.8 |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | GA Treatment | Protein | Change in Expression | Citation |

| HT-29 | Dose-dependent | Fas, FasL, FADD, Cytochrome c, Apaf-1 | Increased | |

| Pro-caspase-8, -9, -3 | Decreased | |||

| JeKo-1 | Dose-dependent | Bcl-2 | Decreased | |

| Bax | Increased | |||

| Activated Caspase-3, -8, -9 | Increased | |||

| T98G | Dose-dependent | Bax, AIF | Increased | |

| Bcl-2 | Decreased | |||

| Cleaved Caspase-3, -8, -9, PARP | Increased | |||

| ESCC TE-1 | Dose-dependent | p-AKT, NF-κB | Decreased |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the pro-apoptotic effects of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay : This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with various concentrations of this compound for specified time periods. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

Apoptosis Detection and Quantification

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry : This is a widely used method to detect and quantify apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. By analyzing the stained cells using flow cytometry, one can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Hoechst 33342/33258 Staining : These cell-permeable DNA stains are used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. Cells are treated with this compound, stained with Hoechst, and then observed under a fluorescence microscope.

-

TUNEL Assay : The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The labeled DNA can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Analysis of Protein Expression and Activity

-

Western Blotting : This technique is used to detect and quantify the expression levels of specific proteins. Cells are treated with this compound, and total protein is extracted. The proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, p-Akt), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

-

Caspase Activity Assays : The activity of specific caspases (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays. These assays utilize specific peptide substrates for each caspase that are conjugated to a chromophore or a fluorophore. When the caspase cleaves the substrate, the chromophore or fluorophore is released, and the resulting signal is measured, which is proportional to the caspase activity.

Conclusion

This compound employs a sophisticated and multi-pronged strategy to induce apoptosis in cancer cells. By simultaneously activating the intrinsic and extrinsic apoptotic pathways, inducing ER stress, and suppressing critical pro-survival signaling cascades like NF-κB and PI3K/Akt/mTOR, GA effectively dismantles the cellular machinery that promotes cancer cell survival and proliferation. This in-depth understanding of its molecular mechanisms is crucial for the ongoing development of this compound and its derivatives as promising therapeutic agents in the fight against cancer. Further research will continue to unravel the intricate details of its interactions within the complex signaling networks of the cell, paving the way for its rational application in clinical settings.

References

- 1. This compound as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - Chinese Journal of Cancer Research [cjcrcn.org]

- 4. This compound induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Gambogic Acid's Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambogic acid (GA), a xanthonoid isolated from the resin of the Garcinia hanburyi tree, has demonstrated significant antitumor activities across a spectrum of cancer cell lines. A primary mechanism underpinning its efficacy is the induction of cell cycle arrest, a critical process for controlling cell proliferation. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound modulates cell cycle progression. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved, serving as a vital resource for professionals in oncology research and drug development.

Introduction to this compound and the Cell Cycle

This compound is a potent natural compound recognized for its pro-apoptotic and anti-proliferative effects.[1][2] Its ability to halt the cell division cycle at specific checkpoints—primarily the G1/G0 and G2/M phases—makes it a compound of high interest for cancer therapeutics.[1][3] The cell cycle is a tightly regulated series of events leading to cell division and replication. It consists of four main phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). Progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled proliferation. This compound intervenes in this process by targeting key regulatory proteins and signaling pathways.

Quantitative Data Summary

The efficacy of this compound in inducing cell cycle arrest is both dose- and time-dependent and varies across different cancer cell types. The following tables summarize key quantitative findings from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| BGC-823 | Human Gastric Carcinoma | 2.30 ± 0.26 | 24 | [4] |

| 1.41 ± 0.15 | 48 | |||

| 1.02 ± 0.05 | 72 | |||

| K562 | Human Chronic Myelogenous Leukemia | Not specified, but effective | Not specified | |

| SH-SY5Y | Human Neuroblastoma | 1.28 | 6 | |

| MCF-7 | Human Breast Carcinoma | 1.46 | Not specified | |

| Hep3B | Human Hepatocellular Carcinoma (p53 deletion) | 1.8 | Not specified | |

| Huh7 | Human Hepatocellular Carcinoma (p53 mutation) | 2.2 | Not specified | |

| Ishikawa | Endometrial Cancer | 0.35 ± 0.02 | 24 | |

| ECC-1 | Endometrial Cancer | 0.26 ± 0.03 | 24 | |

| HepG2 | Human Hepatocellular Carcinoma | 0.24 | Not specified |

Table 2: Effect of this compound on Cell Cycle Distribution

Flow cytometry analysis reveals the percentage of cells in each phase of the cell cycle following treatment with this compound.

| Cell Line | GA Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| BGC-823 | 1.5 | Significant increase | Not specified | Irreversible arrest | |

| K562 | Not specified | Significant increase | Not specified | Not specified | |

| Rat Aortic VSMCs | 0.25 - 2.0 | G0/G1 phase arrest | Not specified | Not specified | |

| KKU-M213 (CCA) | 0.5 - 2.5 | G1 arrest, Sub-G1 increase | Not specified | Not specified | |

| SW620 (Colon) | 10-100 µg/ml | Dose-dependent increase | Not specified | Not specified | |

| A549, A549/DDP, A549/Taxol | Low-dose | Not specified | Not specified | Significant increase |

Mechanisms of Cell Cycle Arrest

This compound employs multiple mechanisms to halt cell cycle progression, primarily by targeting the G1 and G2/M checkpoints.

G0/G1 Phase Arrest

In several cell lines, including leukemia, endometrial, and vascular smooth muscle cells, this compound induces arrest at the G0/G1 checkpoint. This is achieved by modulating key G1 regulatory proteins and their upstream signaling pathways.

-

Inhibition of Cyclin/CDK Complexes: GA treatment leads to the suppression of Cyclin D1, Cyclin E, CDK2, and CDK4 expression. These proteins are essential for progression through the G1 phase.

-

Upregulation of CDK Inhibitors (CKIs): this compound can increase the expression of CDK inhibitors like p16, p21, and p27. These proteins bind to and inactivate Cyclin/CDK complexes, effectively halting the cell cycle.

-

Modulation of Upstream Signaling: GA has been shown to inactivate the Akt signaling pathway. The PI3K/Akt pathway is a crucial regulator of cell proliferation and survival, and its inhibition can lead to G1 arrest. In K562 leukemia cells, GA downregulates Steroid Receptor Coactivator-3 (SRC-3), which in turn inhibits Akt activity.

The following diagram illustrates the proposed mechanism of GA-induced G1 phase arrest.

Caption: this compound induces G1 arrest by inhibiting SRC-3 and Akt signaling pathways.

G2/M Phase Arrest

This compound also potently induces G2/M phase arrest, particularly in gastric and non-small cell lung cancer cells. This arrest prevents cells from entering mitosis.

-

Inhibition of the CDK7/Cyclin H Complex: A key mechanism is the inhibition of CDK-activating kinase (CAK) activity, specifically the CDK7/Cyclin H complex. This inhibition reduces the production of CDK7 mRNA and protein.

-

Inactivation of CDC2/CDK1: The master regulator of G2/M transition is the CDC2 (also known as CDK1)/Cyclin B1 complex. Its activation requires phosphorylation at Threonine 161 (Thr161) by CDK7 and dephosphorylation at Tyrosine 15 (Tyr15). This compound disrupts this process by:

-

Decreasing the activating phosphorylation at Thr161 due to CDK7 inhibition.

-

Causing an accumulation of the inactive, Tyr15-phosphorylated form of CDC2.

-

-

Downregulation of Cyclin B1: Some studies show that GA can inhibit the expression of Cyclin B1, further preventing the formation of the active mitotic-promoting factor.

The diagram below outlines the signaling cascade leading to GA-induced G2/M arrest.

Caption: this compound causes G2/M arrest by inhibiting CDK7 and CDC2/CDK1 activation.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount. The following sections detail standard protocols for assays used to investigate this compound's effect on the cell cycle.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., BGC-823) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting viability against log concentration and fitting to a dose-response curve.

Caption: Standard experimental workflow for determining cell viability via MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies DNA content to determine the distribution of a cell population in the different phases of the cell cycle.

-

Cell Culture and Treatment: Plate cells (1x10⁶ cells/dish) in 60 mm dishes, allow to attach, and treat with desired concentrations of this compound for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).

-

Staining: Centrifuge the fixed cells (300 x g, 5 min) and decant the ethanol. Wash the pellet with PBS. Resuspend the pellet in 1 mL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer (e.g., FACSCalibur). Excite PI at 488 nm and detect emission in the FL2 or FL3 channel (~617 nm).

-

Data Interpretation: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This method detects and quantifies specific proteins in a cell lysate.

-

Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, p21, CDC2, Cyclin B1, phospho-CDC2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound is a potent inducer of cell cycle arrest in a variety of cancer models, acting through distinct mechanisms at both the G1 and G2/M checkpoints. Its ability to modulate multiple critical signaling pathways, including the PI3K/Akt axis and the core CDK machinery, highlights its potential as a multi-targeted anticancer agent. Future research should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in combination therapies to overcome drug resistance, and advancing its development through preclinical and clinical trials. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for furthering these research and development efforts.

References

- 1. This compound induces G0/G1 arrest and apoptosis involving inhibition of SRC-3 and inactivation of Akt pathway in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound-induced G2/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Anti-Angiogenic Potential of Gambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gambogic acid (GA), a polyprenylated xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent with significant anti-angiogenic properties.[1][2][3] This technical guide provides an in-depth overview of the mechanisms, experimental validation, and quantitative data supporting the role of this compound as an inhibitor of angiogenesis, tailored for professionals in the field of cancer research and drug development.

Core Mechanism of Action: Inhibition of VEGFR2 Signaling

The primary anti-angiogenic activity of this compound stems from its ability to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical mediator of angiogenesis.[1][4] GA has been identified as a novel and potent inhibitor of VEGFR2. By directly blocking the phosphorylation and activation of VEGFR2, this compound effectively halts downstream signaling cascades crucial for endothelial cell function.

Key molecular events in the anti-angiogenic action of this compound include:

-

Inhibition of Downstream Kinases: this compound significantly inhibits the activation of several key protein kinases downstream of VEGFR2, including c-Src, Focal Adhesion Kinase (FAK), and Akt. The inhibition of these kinases disrupts cell migration, proliferation, and survival signals within endothelial cells.

-

Suppression of Proliferation and Migration: By targeting the VEGFR2 pathway, this compound effectively inhibits human umbilical vein endothelial cell (HUVEC) proliferation, migration, and invasion at nanomolar concentrations.

-

Disruption of Tube Formation: A hallmark of angiogenesis, the formation of tube-like structures by endothelial cells, is potently inhibited by this compound.

Below is a diagram illustrating the inhibitory effect of this compound on the VEGFR2 signaling pathway.

Modulation of Other Key Angiogenic Pathways

Beyond VEGFR2, this compound exerts its anti-angiogenic effects through the modulation of other critical signaling pathways, including the Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB) pathways.

-

HIF-1α Suppression: In the hypoxic tumor microenvironment, HIF-1α is a master regulator of angiogenesis, primarily by upregulating the expression of VEGF. This compound has been shown to downregulate HIF-1α and subsequent VEGF expression under hypoxic conditions. This inhibition is mediated through the suppression of the PI3K/Akt/mTOR signaling pathway.

-

NF-κB Inhibition: The NF-κB signaling pathway is also implicated in promoting angiogenesis. This compound is a known inhibitor of the NF-κB pathway, which contributes to its overall anti-angiogenic and anti-cancer effects.

The diagram below depicts the inhibitory action of this compound on the HIF-1α pathway.

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the potent anti-angiogenic effects of this compound.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Line | Parameter | Concentration | Result | Reference |

| Cell Proliferation | HUVEC | IC50 | 80 nM | 50% inhibition of cell proliferation | |

| Tube Formation | HUVEC | IC50 | ~50 nM | 50% inhibition of tube formation | |

| Tube Formation | HUVEC | - | 100 nM | Complete inhibition of tube formation | |

| Cell Migration | HUVEC | - | 10 nM | Strong inhibition of VEGF-dependent migration | |

| Cell Invasion | HUVEC | - | 40 nM | Almost complete inhibition of invasion | |

| Cell Proliferation | HUVEC | IC50 | 0.1269 µM | - | |

| Cell Proliferation | NhEC | IC50 | 0.1740 µM | - |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

| Model | Tumor Type | Treatment | Result | Reference |

| Xenograft Mouse Model | Prostate Cancer (PC3) | Metronomic chemotherapy with GA | Significant inhibition of tumor angiogenesis and growth | |

| Chick Chorioallantoic Membrane (CAM) Assay | - | 62.8 ng GA-amide | Reduced number of capillaries from 56 to 20.3 | |

| Xenograft Mouse Model | Multiple Myeloma (U266) | Intravenous injection of GA | Suppressed tumor volumes by anti-angiogenic activity | |

| Xenograft Mouse Model | Glioblastoma (C6) | Intravenous injection of GA | Significantly reduced tumor volumes via anti-angiogenesis |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the anti-angiogenic properties of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (ECGM)

-

Matrigel (BD Biosciences)

-

Pre-chilled 24-well plates

-

This compound (various concentrations)

-

Inverted microscope

Protocol:

-

Thaw Matrigel at 4°C overnight.

-

Coat each well of a pre-chilled 24-well plate with 100 µL of Matrigel.

-

Incubate the plate at 37°C for 45 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in ECGM.

-

Seed 4 x 10^4 HUVECs per well in 1 mL of ECGM containing various concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 12-16 hours.

-

Assess the formation of tube-like structures using an inverted microscope.

-

Quantify the tubular structures by counting them in several low-power fields (e.g., 25x magnification).

-

Calculate the percentage of inhibition relative to the untreated control wells.

Wound-Healing Migration Assay

This assay measures the migration of a sheet of cells to close a "wound" created in the cell monolayer.

Materials:

-

HUVECs

-

ECGM

-

6-well plates

-

Mitomycin C (to inactivate cells and prevent proliferation)

-

Pipette tip or cell scraper

-

Microscope with a camera

Protocol:

-

Seed HUVECs in 6-well plates and grow to confluence.

-

Inactivate the cells by incubating with 10 µg/mL mitomycin C.

-

Create a linear scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add ECGM containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at time 0 and after a specific time interval (e.g., 4 hours).

-

Measure the width of the wound at different points and calculate the migration distance or the percentage of wound closure.

Transwell Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

-

HUVECs

-

ECGM

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel

-

24-well plates

-

This compound (various concentrations)

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Protocol:

-

Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Seed HUVECs in the upper chamber in serum-free medium containing different concentrations of this compound.

-

Add ECGM with a chemoattractant (e.g., VEGF) to the lower chamber.

-

Incubate for a specified period (e.g., 4 hours) to allow for invasion.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several fields under a microscope.

-

Calculate the percentage of inhibition of invasion compared to the control.

The following diagram provides a generalized workflow for assessing the anti-angiogenic properties of a compound like this compound.

Conclusion

This compound demonstrates robust anti-angiogenic properties through a multi-targeted mechanism, with the inhibition of the VEGFR2 signaling pathway at its core. The quantitative data from both in vitro and in vivo studies strongly support its potential as a therapeutic agent for diseases driven by pathological angiogenesis, particularly cancer. The detailed experimental protocols provided herein offer a foundation for further research and validation of this compound and its derivatives in the drug development pipeline. This comprehensive overview underscores the promise of this compound as a valuable molecule in the arsenal against cancer.

References

- 1. This compound inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel anti-cancer agent that inhibits cell proliferation, angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound inhibits angiogenesis and prostate tumor growth by suppressing vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery, Isolation, and Core Mechanisms of Gambogic Acid

Introduction

This compound (GA) is a prominent bioactive caged xanthone derived from the brownish-orange gamboge resin of the Garcinia hanburyi tree, found primarily in Southeast Asia.[1][2] With a rich history in traditional medicine, modern scientific inquiry has identified GA as a molecule with significant therapeutic potential, particularly in oncology.[3][4] Its complex chemical structure and multifaceted mechanism of action, involving the modulation of numerous critical signaling pathways, have made it a subject of intense research.[5] This document provides a comprehensive technical overview of the discovery, structural elucidation, isolation, and key biological mechanisms of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Structural Elucidation

The scientific journey of this compound began with its isolation from the resin of Garcinia hanburyi in 1949. However, its planar structure was not fully established until 1965 through chemical reactions and NMR spectroscopy. This initial structural hypothesis was later confirmed by single-crystal X-ray diffraction analysis in 2001.

This compound (Chemical Formula: C₃₈H₄₄O₈, Molecular Weight: 628.75 g/mol ) is a polyprenylated xanthone featuring a unique cage-like motif. The absolute configuration of its stereocenters was definitively determined as 5R, 7S, 10aS, 13R, and 27S by comparing its physical and spectroscopic data with its analogue, (−)-morellic acid. Structure-activity relationship (SAR) studies have been crucial in understanding its bioactivity, revealing that the α,β-unsaturated ketone moiety, specifically the 9,10 carbon-carbon double bond, is critical for its biological effects. In contrast, the 6-hydroxy and 30-carboxy groups can undergo various modifications without a complete loss of activity, making them attractive sites for developing derivatives with improved pharmacological properties.

Isolation and Purification

The primary challenge in obtaining pure this compound is its separation from its C2 epimer, epi-gambogic acid, which is a common contaminant in crude gamboge resin. An efficient, multi-gram scale isolation protocol has been developed to achieve high diastereomeric purity.

Experimental Protocol: Multi-Gram Scale Isolation

This protocol is adapted from methodologies that reliably yield approximately 13 grams of this compound with >97% purity from 100 grams of gamboge resin.

Step 1: Crude Extraction

-

Combine 100 g of commercially available gamboge resin with 250 mL of methanol.

-

Stir the mixture vigorously for 10-15 minutes at room temperature.

-

Perform rapid filtration of the mixture under reduced pressure to separate the methanol-soluble components from insoluble resin material.

-

Concentrate the filtrate to dryness using a rotary evaporator to yield a solid, crude extract (typically ~70 g). This crude solid contains this compound, epi-gambogic acid, and other products.

Step 2: Separation via Pyridinium Salt Crystallization

-

Dissolve the 70 g of crude extract in 125 mL of a pyridine/water (85:15 v/v) solution.

-

Heat the solution to 60°C with stirring until all solid material is completely dissolved (approx. 10 minutes).

-

Allow the solution to cool slowly to room temperature and leave it undisturbed for 16-24 hours to facilitate the formation of orange crystals of the pyridinium salt of this compound (GBA•pyr).

-

Filter the mixture to collect the crystals. The initial crystalline solid will be a mixture of GBA•pyr and epi-GBA•pyr.

-

Perform a series of two to three recrystallization steps using the same pyridine/water (85:15 v/v) solvent system and crystallization conditions to progressively enrich the GBA•pyr salt, achieving a diastereomeric purity of over 97%.

Step 3: Liberation of Free this compound

-

Dissolve the final, purified GBA•pyr crystals (approx. 14.9 g) in 200 mL of diethyl ether.

-

Transfer the solution to a separatory funnel and extract it with 200 mL of 15% aqueous hydrochloric acid (HCl) to neutralize the pyridinium salt.

-

Separate the aqueous and organic layers. The free this compound will remain in the diethyl ether layer.

-

Collect the ether layer and concentrate it to dryness under reduced pressure to yield a pure, orange solid of this compound (>97% purity).

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and quantity of this compound in samples.

Protocol: HPLC Analysis

-

Chromatographic System : C18 column (150 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase : A mixture of acetonitrile and 0.1% orthophosphoric acid in water (85:15 v/v).

-

Flow Rate : 1.5 mL/min.

-

Column Temperature : Ambient (e.g., 25°C).

-

Detection Wavelength : 360 nm.

-

Injection Volume : 20 µL.

-

Retention Time : Approximately 9 minutes for this compound under these conditions.

Biological Activity and Mechanism of Action

This compound exhibits potent anticancer activity through a variety of mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. It interacts with multiple molecular targets and signaling pathways.

Induction of Apoptosis

GA is a powerful inducer of apoptosis in a wide range of cancer cells. Its primary mechanism involves the direct inhibition of anti-apoptotic Bcl-2 family proteins and the subsequent activation of the caspase cascade.

-

Bcl-2 Family Inhibition : GA competitively inhibits multiple anti-apoptotic proteins, including Bcl-2, Bcl-XL, and Mcl-1. This disrupts the mitochondrial outer membrane integrity.

-

Caspase Activation : By inhibiting Bcl-2 proteins, GA promotes the release of cytochrome c from the mitochondria, which activates a caspase cascade (Caspase-9, Caspase-3), leading to programmed cell death. GA treatment leads to increased levels of cleaved Caspase-3, cleaved Caspase-9, and cleaved-PARP1. It also upregulates the pro-apoptotic protein Bax, increasing the Bax/Bcl-2 ratio.

References

- 1. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unravelling the Therapeutic Potential of this compound: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Gambogic Acid

Introduction

Gambogic acid (GA) is a caged xanthone derived from the brownish resin of the Garcinia hanburyi tree.[1][2] It has garnered significant attention in cancer research due to its potent antitumor activities, including the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of cancer cell proliferation, invasion, and metastasis.[1][3] This document provides detailed protocols for in vitro cell culture assays to investigate the effects of this compound and summarizes its impact on various cancer cell lines and associated signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects through a complex mechanism involving multiple molecular targets and signaling pathways.[4] It is known to induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of key regulatory proteins. GA can upregulate pro-apoptotic genes like Bax and p53, while downregulating anti-apoptotic genes such as Bcl-2 and survivin. Furthermore, this compound has been shown to inhibit several critical pro-survival signaling pathways that are often dysregulated in cancer, including:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently downregulated by this compound treatment, leading to decreased cell survival and proliferation.

-

NF-κB Signaling Pathway: GA can inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation, cell survival, and proliferation.

-

STAT3 Signaling Pathway: It has been demonstrated to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.

-

VEGFR2 Signaling: this compound can act as a VEGFR2 inhibitor, thereby suppressing angiogenesis.

The multifaceted mechanism of action of this compound makes it a promising candidate for cancer therapy.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | 1.46 | Not Specified | |

| MB-231 | Breast Adenocarcinoma | 1.09 | Not Specified | |

| Gastrointestinal Cancers | ||||

| BGC-823 | Gastric Cancer | 0.67 | Not Specified | |

| SMMC-7721 | Hepatocellular Carcinoma | 3.20 | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | 2.4 | Not Specified | |

| Bel-7402 | Hepatocellular Carcinoma | 0.59 | Not Specified | |

| HT-29 | Colorectal Adenocarcinoma | ≥ 0.62 | 24, 48, 72 | |

| LOVO | Colorectal Adenocarcinoma | 1.21 ± 0.11 | Not Specified | |

| SW-116 | Colorectal Cancer | Not Specified | Not Specified | |

| Lung Cancer | ||||

| A549 | Lung Carcinoma | 0.74 | Not Specified | |

| Pancreatic Cancer | ||||

| BxPC-3, MIA PaCa-2, PANC-1, SW1990 | Pancreatic Cancer Cell Lines | < 8.3, < 3.8, < 1.7 | 12, 24, 48 | |

| Osteosarcoma | ||||

| 143B | Osteosarcoma | 0.37 ± 0.02 | 48 | |

| U2Os | Osteosarcoma | 0.32 ± 0.06 | 48 | |

| MG63 | Osteosarcoma | 0.51 ± 0.02 | 48 | |

| HOS | Osteosarcoma | 0.60 ± 0.11 | 48 | |

| Neuroblastoma | ||||

| SH-SY5Y | Neuroblastoma | 1.28 | 6 | |

| Other Cancers | ||||

| U251 | Glioblastoma | 1.02 | Not Specified |

Experimental Protocols

Preparation of this compound Stock Solution

This compound has poor aqueous solubility and should be dissolved in an organic solvent to prepare a concentrated stock solution.

-

Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) for preparing a high-concentration stock solution.

-

Stock Concentration: Dissolve this compound powder in DMSO to a final concentration of 10-20 mM.

-

Dissolution: Ensure complete dissolution by vortexing.

-

Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Working Solution Preparation: For cell culture experiments, perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix gently to prevent precipitation. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.31, 0.62, 1.25, 2.50, 5.00, and 10.00 µmol/L) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest GA concentration).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) dual staining is a common method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by this compound.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 120 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved Caspase-3, p-Akt, Akt) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-